methanone](/img/structure/B5705045.png)
[1-(2-fluorobenzyl)-1H-indol-3-yl](2-thienyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-fluorobenzyl)-1H-indol-3-yl](2-thienyl)methanone, commonly known as AB-FUBINACA, is a synthetic cannabinoid that has been gaining attention in the scientific community due to its potential applications in research. This compound is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body.
作用机制
AB-FUBINACA is a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are primarily located in the central nervous system and immune system, respectively. When AB-FUBINACA binds to these receptors, it activates a signaling cascade that leads to various physiological and biochemical effects, such as the modulation of neurotransmitter release, inhibition of adenylate cyclase activity, and activation of mitogen-activated protein kinases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AB-FUBINACA are similar to those of other synthetic cannabinoids, such as JWH-018 and CP-47,497. These effects include altered perception, mood, and cognition, as well as cardiovascular and respiratory effects. AB-FUBINACA has also been shown to have a high binding affinity for the CB1 receptor, which may contribute to its potent psychoactive effects.
实验室实验的优点和局限性
AB-FUBINACA has several advantages for lab experiments, such as its high potency and selectivity for the CB1 and CB2 receptors, as well as its stability and solubility in various solvents. However, there are also several limitations to using AB-FUBINACA in lab experiments, such as its potential toxicity and the lack of standardization in its synthesis and purification.
未来方向
There are several future directions for research on AB-FUBINACA, such as investigating its potential therapeutic applications for various medical conditions, such as chronic pain, anxiety, and epilepsy. Additionally, further research is needed to understand the long-term effects of synthetic cannabinoids on the human body, as well as the potential risks associated with their use. Finally, there is a need for standardized methods for the synthesis and purification of AB-FUBINACA, as well as for the detection and quantification of synthetic cannabinoids in biological samples.
合成方法
AB-FUBINACA is synthesized through a multistep process that involves the reaction of 2-fluorobenzyl chloride with indole-3-carboxaldehyde to form 1-(2-fluorobenzyl)-1H-indole-3-carboxaldehyde. This intermediate is then reacted with 2-thiophenemethylamine to produce [1-(2-fluorobenzyl)-1H-indol-3-yl](2-thienyl)methanone, which is the final product. The purity and yield of AB-FUBINACA can be optimized through various purification techniques, such as column chromatography and recrystallization.
科学研究应用
AB-FUBINACA has been used in various scientific research studies to investigate the role of the endocannabinoid system in the human body. This compound is commonly used as a reference standard for the detection and quantification of synthetic cannabinoids in biological samples, such as urine and blood. AB-FUBINACA has also been used to study the effects of synthetic cannabinoids on the CB1 and CB2 receptors, as well as their potential therapeutic applications for various medical conditions, such as chronic pain, anxiety, and epilepsy.
属性
IUPAC Name |
[1-[(2-fluorophenyl)methyl]indol-3-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNOS/c21-17-8-3-1-6-14(17)12-22-13-16(15-7-2-4-9-18(15)22)20(23)19-10-5-11-24-19/h1-11,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZFVVGLEVDQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-fluorobenzyl)-1H-indol-3-yl](thiophen-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

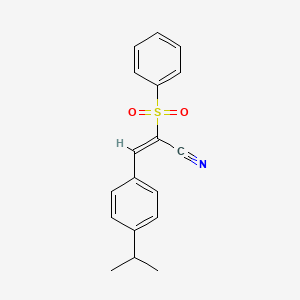

![N-cyclopentyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5704984.png)
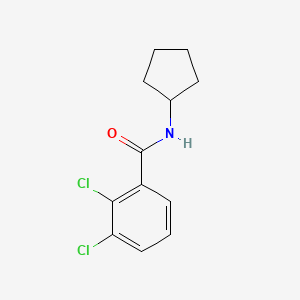


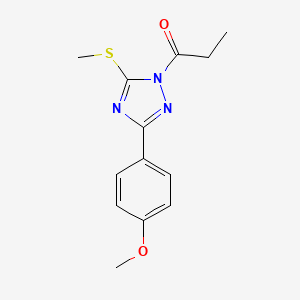
![1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5705012.png)
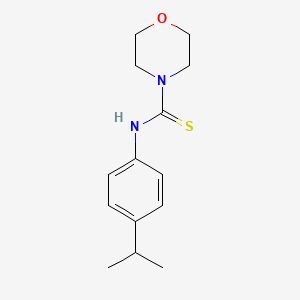
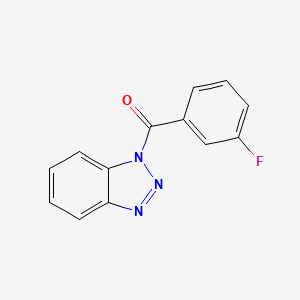
![1-{7-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5705053.png)
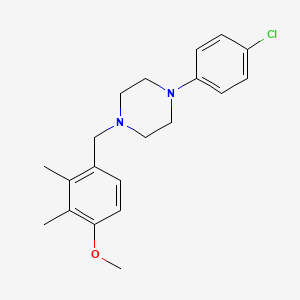
![3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide](/img/structure/B5705068.png)
![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5705070.png)